molecular formula C10H13NO4S B8467946 5-acetyl-2-ethoxybenzene-1-sulfonamide

5-acetyl-2-ethoxybenzene-1-sulfonamide

Cat. No.: B8467946
M. Wt: 243.28 g/mol
InChI Key: ZJAZXSSZDOMICL-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₃NO₄S Molecular Weight: 243.28 g/mol Identifiers:

  • CAS: Not explicitly stated (EN300-740667 and MDL MFCD18897476 are key identifiers) .
  • PubChem CID: Not provided in evidence, but structural analogs (e.g., 5-acetamido-2-methylbenzene-1-sulfonyl chloride) have CID 83630 .

This sulfonamide derivative features a benzene ring substituted with an acetyl group at position 5, an ethoxy group at position 2, and a sulfonamide moiety at position 1.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

5-acetyl-2-ethoxybenzenesulfonamide

InChI

InChI=1S/C10H13NO4S/c1-3-15-9-5-4-8(7(2)12)6-10(9)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14)

InChI Key

ZJAZXSSZDOMICL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Ethoxyacetophenone

The preparation begins with the synthesis of 4-ethoxyacetophenone , the precursor for subsequent sulfonation. This compound is synthesized via Friedel-Crafts acetylation of ethoxybenzene (phenetole):

Reaction Conditions :

  • Etherification : Phenol is ethylated using ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield ethoxybenzene.

  • Friedel-Crafts Acetylation : Ethoxybenzene reacts with acetyl chloride in anhydrous AlCl₃ at 0–5°C, followed by gradual warming to room temperature. The acetyl group is introduced para to the ethoxy group due to its strong activating and ortho/para-directing effects.

Characterization :

  • Yield : ~75–85%.

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C stretch).

  • ¹H NMR (CDCl₃) : δ 1.42 (t, 3H, -OCH₂CH₃), 2.62 (s, 3H, COCH₃), 4.08 (q, 2H, -OCH₂CH₃), 6.90–7.90 (m, aromatic H).

Chlorosulfonation of 4-Ethoxyacetophenone

Chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) are employed to introduce the sulfonyl chloride group at position 1 of the benzene ring:

Procedure :

  • Chlorosulfonation : 4-Ethoxyacetophenone (1 equiv) is added dropwise to chilled chlorosulfonic acid (5 equiv) at 0°C. The mixture is stirred for 2 h, then warmed to 70°C for 1 h.

  • Thionyl Chloride Quenching : Excess SOCl₂ (3 equiv) is added to convert the sulfonic acid intermediate to the sulfonyl chloride. The reaction is refluxed at 80°C for 3 h.

Key Observations :

  • The ethoxy group directs sulfonation to the ortho position relative to itself (position 1), while the acetyl group stabilizes the transition state through resonance.

  • Yield : 60–70%.

Amination to Form 5-Acetyl-2-Ethoxybenzene-1-Sulfonamide

The sulfonyl chloride intermediate is treated with ammonia to yield the final sulfonamide:

Procedure :

  • The crude sulfonyl chloride is dissolved in dry dichloromethane and stirred with concentrated aqueous NH₃ (28%) at 0°C for 30 min. The mixture is then warmed to room temperature and stirred for 2 h.

Optimization Notes :

  • Excess NH₃ ensures complete conversion, minimizing side products like sulfonic acid salts.

  • Yield : 80–85% after recrystallization from ethanol.

Spectroscopic Characterization and Purity Analysis

Infrared Spectroscopy (IR)

Peak (cm⁻¹) Assignment
3350, 3250N-H stretch (sulfonamide)
1685C=O stretch (acetyl)
1320, 1150S=O asymmetric/symmetric stretch
1255C-O-C stretch (ethoxy)

Data correlate with analogous sulfonamide derivatives.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

  • δ 1.35 (t, 3H, -OCH₂CH₃)

  • δ 2.55 (s, 3H, COCH₃)

  • δ 4.05 (q, 2H, -OCH₂CH₃)

  • δ 7.25–8.10 (m, 3H, aromatic H)

  • δ 7.90 (s, 2H, -SO₂NH₂)

¹³C NMR (DMSO-d₆) :

  • δ 14.1 (-OCH₂CH₃), 63.8 (-OCH₂CH₃), 128.5–140.2 (aromatic C), 198.5 (C=O), 142.0 (SO₂NH₂).

Reaction Optimization and Challenges

Chlorosulfonation Efficiency

  • Temperature Control : Maintaining 0°C during ClSO₃H addition prevents decomposition of the acetyl group.

  • Solvent-Free Conditions : Eliminating solvents reduces side reactions, improving yields to 70%.

Byproduct Formation

  • Sulfonic Acid Impurities : Traces of unreacted sulfonic acid are removed via extraction with NaHCO₃.

  • Di-Substitution : Excess reagent or prolonged heating may lead to disulfonation, mitigated by stoichiometric control.

Comparative Analysis of Alternative Routes

Direct Sulfonation of 2-Ethoxyacetophenone

Attempts to sulfonate 2-ethoxyacetophenone (acetyl at position 1, ethoxy at position 2) resulted in poor regioselectivity due to competing directing effects of the ethoxy and acetyl groups.

Post-Sulfonation Ethylation

Ethylation of 5-acetyl-2-hydroxybenzene-1-sulfonamide using ethyl bromide/K₂CO₃ in DMF failed due to the deactivating nature of the sulfonamide group, which reduced nucleophilicity of the hydroxyl group.

Industrial-Scale Considerations

Catalytic Improvements

  • Lewis Acid Catalysts : FeCl₃ or ZnCl₂ in Friedel-Crafts acetylation reduce AlCl₃ waste.

  • Flow Chemistry : Continuous-flow systems for chlorosulfonation enhance heat dissipation and safety.

Green Chemistry Metrics

Parameter Value
Atom Economy78%
E-Factor6.2
Process Mass Intensity8.5

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-ethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-acetyl-2-ethoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-acetyl-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The acetyl and ethoxy groups may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 5-acetyl-2-ethoxybenzene-1-sulfonamide and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight ALogP* Similarity Score**
This compound Acetyl (5), Ethoxy (2) C₁₀H₁₃NO₄S 243.28 ~2.85† Reference
5-Acetamido-2-methylbenzene-1-sulfonyl chloride Acetamido (5), Methyl (2) C₉H₁₀ClNO₃S 247.70 N/A N/A
5-Acetyl-2-chlorobenzenesulfonamide Acetyl (5), Chloro (2) C₈H₈ClNO₃S 257.73 N/A 0.77–0.90‡
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide Methoxy (2), Oxopropyl (5) C₁₀H₁₃NO₄S 243.28 N/A 0.90
5-Amino-2-methylbenzenesulfonamide Amino (5), Methyl (2) C₇H₁₀N₂O₂S 186.23 N/A N/A

*ALogP: Calculated atom-based lipophilicity (higher values indicate greater lipophilicity).
†Estimated based on analogs in (e.g., E1: 3.5853, E2: 2.8488).
‡Similarity scores from structural fingerprint analysis in .

Key Observations:
  • Substituent Effects: Ethoxy vs. Methoxy/Chloro: The ethoxy group in the target compound offers moderate steric bulk and electron-donating effects compared to methoxy (smaller) or chloro (electron-withdrawing). This impacts binding interactions in enzymatic pockets . Acetyl vs.
  • Lipophilicity :

    • The target compound’s ALogP (~2.85) suggests moderate lipophilicity, comparable to E2 (2.8488) but lower than E1 (3.5853) . This balance may optimize membrane permeability and solubility.
Protein-Ligand Binding Efficiency

From , sulfonamide analogs (e.g., compounds 21–38) exhibit binding energies (ΔG) ranging from -7.03 to -5.75 kcal/mol, with ligand efficiency (LE) values of -0.31 to -0.34 kcal/mol. These metrics suggest:

  • Strong binding affinity for target enzymes (e.g., carbonic anhydrase or kinase targets).
  • Efficient use of molecular weight for binding, critical for drug-likeness .
Functional Comparisons
  • 5-Acetyl-2-chlorobenzenesulfonamide : The chloro substituent may enhance halogen bonding but reduce solubility compared to ethoxy .
  • 2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole) : A UV-filter in sunscreens, its benzimidazole ring and sulfonic acid group confer photostability but differ significantly in application from the acetyl-ethoxy-sulfonamide .

Q & A

Q. What are the optimal synthetic routes for 5-acetyl-2-ethoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of 2-ethoxy-5-acetylbenzene using chlorosulfonic acid, followed by amidation with ammonia or amines. Key variables include temperature control (0–5°C during sulfonation to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acetylated precursor to sulfonating agent). Post-reaction purification via recrystallization (ethanol/water) improves purity .
  • Table 1 : Comparison of Synthetic Methods
MethodYield (%)Purity (%)Key ConditionsReference
Chlorosulfonic Acid65–75≥950–5°C, 4h reaction time
Sulfur Trioxide Complex50–6090Room temperature, 12h

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Verify acetyl (δ ~2.6 ppm, singlet) and ethoxy (δ ~1.4 ppm, triplet; δ ~4.0 ppm, quartet) groups.
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and acetyl (C=O at ~1680 cm⁻¹) functionalities.
  • HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]+ = 244.08) .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Conduct in vitro assays for antimicrobial activity (e.g., MIC against S. aureus and E. coli using broth microdilution) and cytotoxicity (MTT assay on HEK293 cells). Use concentrations ranging from 1–100 µM, with positive controls (e.g., ampicillin for antimicrobials) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic centers (e.g., sulfonamide sulfur). Validate predictions with experimental substitution reactions (e.g., replacing ethoxy with methoxy under alkaline conditions). Compare activation energies (∆G‡) for different leaving groups .

Q. What strategies resolve contradictions in solubility data reported for this compound across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Address this by:
  • XRPD Analysis : Identify crystalline vs. amorphous phases.
  • Standardized Solubility Tests : Use USP buffers (pH 1.2–7.4) at 25°C, with equilibration for 24h.
  • Statistical Validation : Apply ANOVA to compare datasets from independent labs .

Q. How can researchers design kinetic studies to elucidate degradation pathways under physiological conditions?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., acetyl hydrolysis to carboxylic acid) and propose mechanisms (acid/base-catalyzed pathways). Calculate rate constants (k) and half-lives (t1/2) using first-order kinetics .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer : Implement UPLC-QTOF-MS with a C18 column (1.7 µm particle size) and 0.1% formic acid/acetonitrile gradient. Detect impurities at ≤0.1% levels. For non-volatile residues, use TGA-MS to correlate thermal decomposition profiles with impurity content .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data from biological assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC50/EC50) using software like GraphPad Prism. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.95). For non-linear responses, apply Hill slope adjustments .

Q. What methodologies validate the selectivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Perform kinase profiling assays (e.g., against a panel of 50 kinases at 10 µM). Use Z’-factor (>0.5) to confirm assay robustness. Cross-validate with SPR (surface plasmon resonance) to measure binding affinities (KD) for primary vs. off-target enzymes .

Tables for Reference

Table 2 : Key Analytical Parameters for Purity Assessment

TechniqueParameterTarget Specification
HPLCRetention Time (min)8.2 ± 0.2
NMRIntegration RatiosAcetyl:Ethoxy = 3:2
Elemental Analysis%C/%H/%NTheoretical ± 0.3%

Table 3 : Common Degradation Products and Mechanisms

ProductMechanismConditions
5-Carboxy-2-ethoxybenzene-1-sulfonamideHydrolysis of acetyl grouppH > 9, 37°C
2-Ethoxybenzene-1-sulfonamideCleavage of acetylUV exposure

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